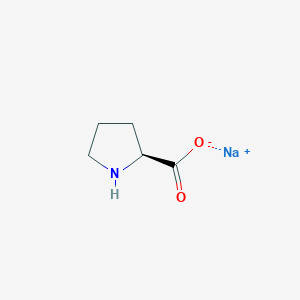![molecular formula C10H6F6O B3040139 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone CAS No. 161809-65-0](/img/structure/B3040139.png)
1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone
Vue d'ensemble
Description
1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone is a chemical compound with the molecular formula C10H6F6O and a molecular weight of 256.14 . It is used in various chemical reactions and has a CAS number of 161809-65-0 .
Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoroacetone group attached to a trifluoromethyl phenyl group . The exact structure can be found in chemical databases or literature.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It has a predicted melting point of 15.31°C and a predicted boiling point of 192.67°C at 760 mmHg. The compound has a predicted density of 1.38 g/mL and a refractive index of n 20D 1.41 .Mécanisme D'action
Target of Action
It’s known that trifluoroacetone derivatives are generally used in the synthesis of glucokinase-glucokinase regulatory protein (gk-gkrp) disruptors . These proteins play a crucial role in glucose metabolism and are potential targets for type II diabetes treatment .
Mode of Action
Trifluoroacetone derivatives are known to be reactants for enantioselective cycloadditions . This suggests that they may interact with their targets through a cycloaddition reaction, leading to changes in the target’s structure and function .
Biochemical Pathways
Given its potential role in disrupting gk-gkrp, it may affect the glucose metabolism pathway . The downstream effects of this could include altered glucose uptake and utilization, potentially impacting the regulation of blood glucose levels .
Pharmacokinetics
Its physical properties such as boiling point (22 °c), density (1252 g/mL at 25 °C), and vapor pressure (1362 psi at 20 °C) suggest that it may have good volatility and solubility . These properties could potentially influence its absorption and distribution within the body.
Result of Action
Given its potential role in disrupting gk-gkrp, it may lead to alterations in glucose metabolism at the cellular level .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone. For instance, its storage temperature is recommended to be 2-8°C , suggesting that higher temperatures may affect its stability.
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-[3-(trifluoromethyl)phenyl]propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)7-3-1-2-6(4-7)5-8(17)10(14,15)16/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWDQRUFRMHMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197362 | |
| Record name | 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161809-65-0 | |
| Record name | 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161809-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate oxalate(2:1)](/img/structure/B3040058.png)
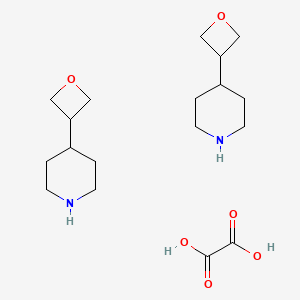
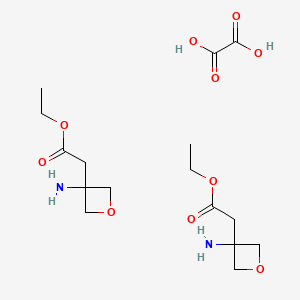
![(Z)-3-[1-(4-chlorophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040063.png)
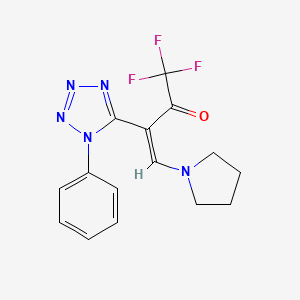
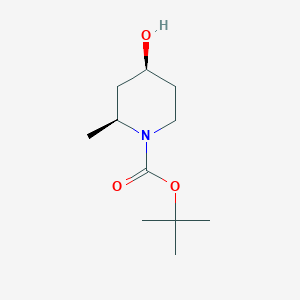
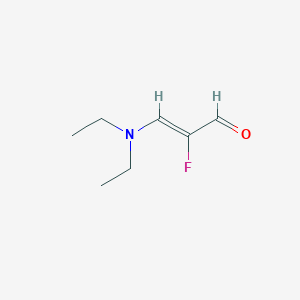
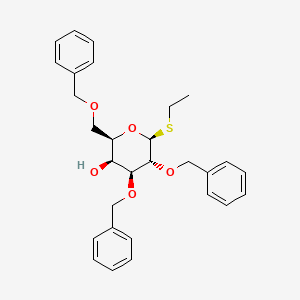


![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]cyclopentanamine](/img/structure/B3040075.png)

![Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate](/img/structure/B3040078.png)
